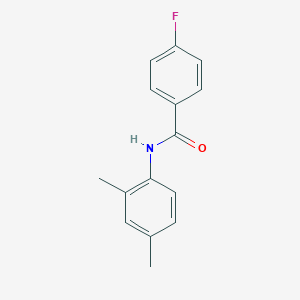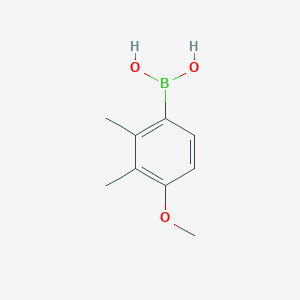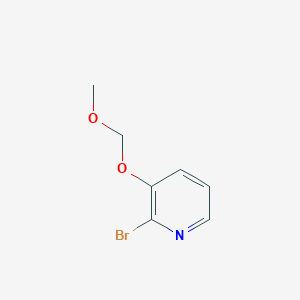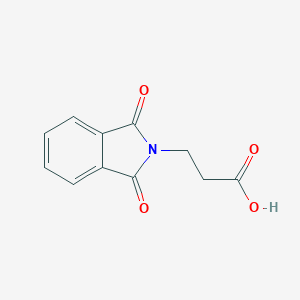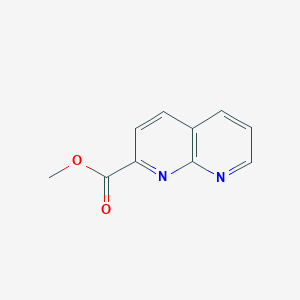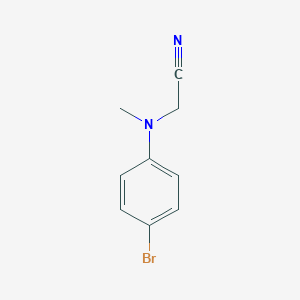
(4-Bromo-N-methylanilino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-N-methylanilino)acetonitrile, also known as BMA, is an organic compound that belongs to the class of nitriles. It is widely used in scientific research for its unique properties and applications.
Mechanism Of Action
The mechanism of action of (4-Bromo-N-methylanilino)acetonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the target cells. For example, it has been reported to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4-Bromo-N-methylanilino)acetonitrile vary depending on the specific application and concentration used. In general, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. It has also been shown to affect the activity of certain enzymes and receptors in the target cells, leading to changes in cellular signaling pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (4-Bromo-N-methylanilino)acetonitrile in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, as a fluorescent probe for detecting metal ions, and as a ligand for coordinating metal complexes. It also exhibits a wide range of biological activities, making it useful for studying various cellular processes. However, one of the limitations of using (4-Bromo-N-methylanilino)acetonitrile is its potential toxicity and environmental impact. It is important to handle and dispose of the compound properly to avoid any adverse effects.
Future Directions
There are several future directions for the research and development of (4-Bromo-N-methylanilino)acetonitrile. One area of interest is the synthesis of new derivatives with improved biological activities and selectivity. Another area of interest is the development of new applications for the compound, such as in the field of nanotechnology. Additionally, there is a need for further studies on the mechanism of action and toxicity of (4-Bromo-N-methylanilino)acetonitrile to better understand its potential applications and limitations.
Conclusion:
(4-Bromo-N-methylanilino)acetonitrile is a versatile organic compound with a wide range of scientific research applications. Its unique properties and biological activities make it useful for studying various cellular processes and developing new drugs and materials. However, it is important to handle and dispose of the compound properly to avoid any adverse effects. Further research and development of (4-Bromo-N-methylanilino)acetonitrile are needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of (4-Bromo-N-methylanilino)acetonitrile involves the reaction of 4-bromo-N-methylaniline with acetonitrile in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution of the bromine atom by the cyano group of acetonitrile. The resulting compound is a white crystalline solid that is soluble in most organic solvents.
Scientific Research Applications
(4-Bromo-N-methylanilino)acetonitrile has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for detecting metal ions and as a ligand for coordinating metal complexes. In addition, it has been reported to exhibit antitumor, antiviral, and antibacterial activities.
properties
CAS RN |
157671-45-9 |
|---|---|
Product Name |
(4-Bromo-N-methylanilino)acetonitrile |
Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-(4-bromo-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C9H9BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,7H2,1H3 |
InChI Key |
RLEAQLVWFCWOOF-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)Br |
Canonical SMILES |
CN(CC#N)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



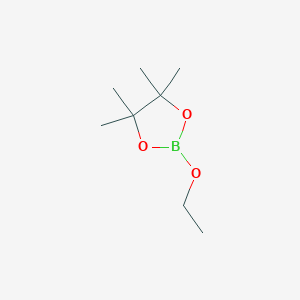

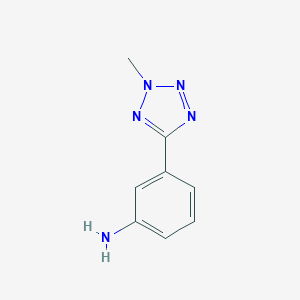

![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)
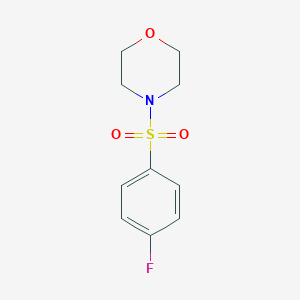
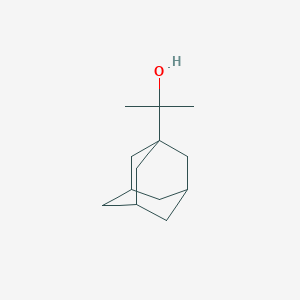
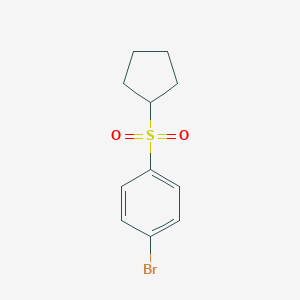
![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
